2-Bromo-3-(1-naphthyl)-1-propene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-04965842 involves the formation of a pyrrolopyrimidine core, followed by the introduction of a cyclobutyl group and a propanesulfonamide moiety. The key steps include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the cyclobutyl group via a substitution reaction.
- Attachment of the propanesulfonamide moiety through sulfonation.
Industrial Production Methods: Industrial production of PF-04965842 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: PF-04965842 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are employed to introduce or replace functional groups on the pyrrolopyrimidine core or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are utilized in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of PF-04965842 with modified functional groups, which can be used for further research and development.
Scientific Research Applications
PF-04965842 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying JAK1 inhibition and its effects on cytokine signaling pathways.
Biology: The compound is employed in biological studies to understand its impact on immune cell function and cytokine production.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting JAK1 and related pathways.
Mechanism of Action
PF-04965842 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition modulates the signaling pathways of multiple cytokines involved in the pathophysiology of atopic dermatitis, including interleukin 4, interleukin 13, interleukin 31, and interferon gamma . By blocking JAK1, PF-04965842 reduces the production of pro-inflammatory cytokines, thereby alleviating the symptoms of atopic dermatitis.
Comparison with Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used for treating rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for treating rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used for treating rheumatoid arthritis.
Uniqueness of PF-04965842: PF-04965842 is unique due to its high selectivity for JAK1, which reduces the risk of off-target effects associated with the inhibition of other JAK family members. This selectivity makes it particularly effective for treating atopic dermatitis with a favorable safety profile .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVVFAYFCAIJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560208 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116545-04-1 |
Source
|
Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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